

# Application Note: Quantification of Xanthorhamnin using a Validated HPLC-MS/MS Method

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## Compound of Interest

Compound Name: Xanthorhamnin

Cat. No.: B1660366

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Xanthorhamnin** is a flavonoid glycoside that can be isolated from sources such as buckthorn berries (*Rhamnus catharticus*).<sup>[1]</sup> As a member of the flavonoid family, it is of interest for its potential biological activities. Accurate and precise quantification of **Xanthorhamnin** in various matrices is essential for research and development in the pharmaceutical and nutraceutical industries. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of **Xanthorhamnin**. The method is ideal for applications in pharmacokinetics, quality control of raw materials, and formulation development.

## Chemical Structure

- Compound: **Xanthorhamnin**
- Molecular Formula:  $C_{34}H_{42}O_{20}$ <sup>[2]</sup>
- Molecular Weight: 770.69 g/mol <sup>[3]</sup>
- Aglycone: Rhamnetin<sup>[1]</sup>

- Structure: 3',4',5-Trihydroxy-7-methoxy-2-[ $\alpha$ -L-rhamnopyranosyl-(1  $\rightarrow$  3)- $\alpha$ -L-rhamnopyranosyl-(1  $\rightarrow$  6)- $\beta$ -D-galactopyranosyloxy]flavone[1]

## Experimental Protocols

### Sample Preparation: Extraction from Plant Material

This protocol outlines a general procedure for the extraction of Xanthanorhamnin from a plant matrix (e.g., dried berries).

Materials:

- Dried and powdered plant material
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Vortex mixer
- Centrifuge
- 0.22  $\mu$ m syringe filters

Procedure:

- Weigh 100 mg of the powdered plant material into a microcentrifuge tube.
- Add 1 mL of extraction solvent (80:20 methanol:water with 0.1% formic acid).
- Vortex the mixture vigorously for 2 minutes.
- Sonicate the sample for 30 minutes in a sonication bath.
- Centrifuge the sample at 10,000 x g for 10 minutes.
- Collect the supernatant and filter it through a 0.22  $\mu$ m syringe filter into an HPLC vial.

- The sample is now ready for injection into the HPLC-MS/MS system.

## HPLC-MS/MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40 °C
Gradient	0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	500 °C
Desolvation Gas Flow	650 L/h

#### MRM Transitions for **Xanthorhamnin**:

Based on the structure of **Xanthorhamnin**, the precursor ion ( $[M+H]^+$ ) would be  $m/z$  771.2. The fragmentation in the MS/MS would likely involve the cleavage of the glycosidic bonds. The most probable initial loss would be the terminal rhamnose, followed by the second rhamnose and then the galactose, leading to the aglycone, Rhamnetin ( $m/z$  317.1). Therefore, the following MRM transitions are proposed for quantification and confirmation:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)	Note
Xanthorhamnin	771.2	625.2	25	100	Quantifier
Xanthorhamnin	771.2	479.1	35	100	Qualifier
Xanthorhamnin	771.2	317.1	45	100	Qualifier

## Data Presentation

The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the following tables.

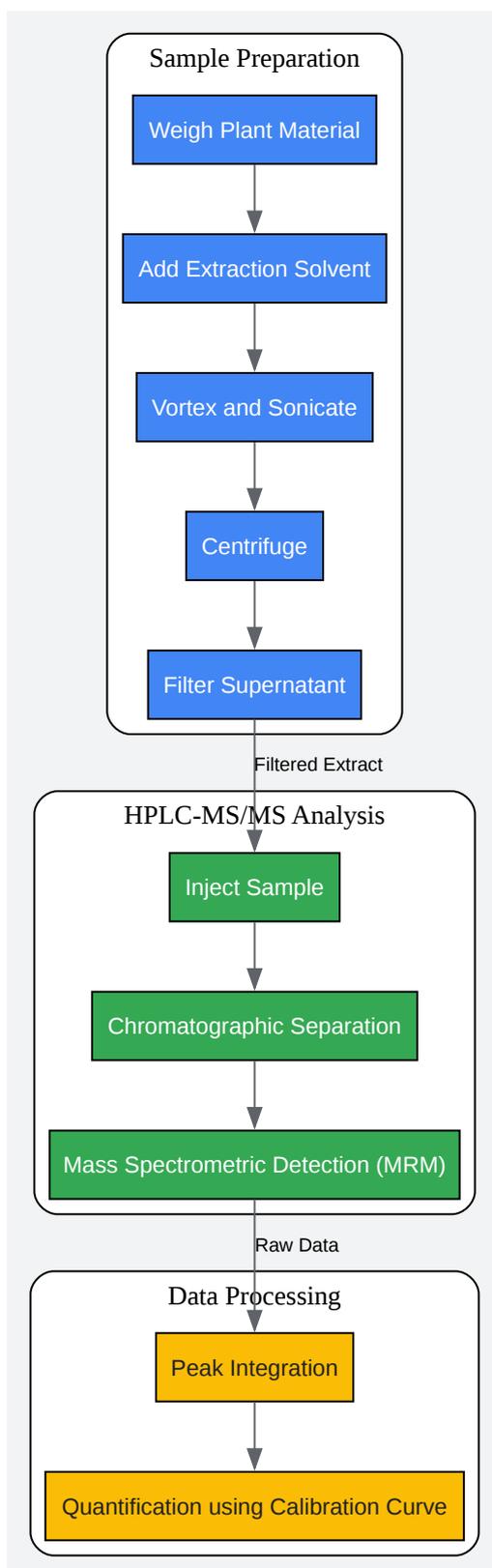
Table 1: Linearity, LOD, and LOQ

Analyte	Linear Range (ng/mL)	Correlation Coefficient ( $r^2$ )	LOD (ng/mL)	LOQ (ng/mL)
Xanthorhamnin	1 - 1000	> 0.995	0.3	1.0

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)	Measured Concentration (ng/mL, mean $\pm$ SD, n=6)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
5	4.9 $\pm$ 0.3	< 6.1	< 7.5	98.0
50	51.2 $\pm$ 2.1	< 4.1	< 5.2	102.4
500	495.5 $\pm$ 15.4	< 3.1	< 4.5	99.1

## Visualizations



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Caption: Experimental workflow for **Xanthorhamnin** quantification.



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Caption: Proposed fragmentation pathway for **Xanthorhamnin**.

## Conclusion

This application note provides a detailed and validated HPLC-MS/MS method for the quantification of **Xanthorhamnin**. The method is sensitive, selective, and reproducible, making it suitable for a wide range of applications in natural product research and drug development. The provided protocols and data can be used as a starting point for the analysis of **Xanthorhamnin** in various sample matrices.

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## References

1. Xanthorhamnin - Wikipedia [en.wikipedia.org]
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